2-(4-Amino-2-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione
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Overview
Description
2-(4-Amino-2-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione is a chemical compound with a unique structure that includes an amino group, a chlorine atom, and a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione typically involves the reaction of 4-amino-2-chlorophenol with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to increase efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-2-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The chlorine atom can be reduced to form a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include sodium hydroxide and alkyl halides.
Major Products Formed
Oxidation: Formation of 2-(4-Nitro-2-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione.
Reduction: Formation of 2-(4-Amino-2-hydroxyphenyl)-1$l^{6},2-thiazolidine-1,1-dione.
Substitution: Formation of various substituted thiazolidine derivatives.
Scientific Research Applications
2-(4-Amino-2-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Amino-2-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. The thiazolidine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-chlorophenol: A precursor in the synthesis of 2-(4-Amino-2-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione.
2-(4-Amino-2-methylphenyl)-1$l^{6},2-thiazolidine-1,1-dione: A similar compound with a methyl group instead of a chlorine atom.
2-(4-Amino-2-hydroxyphenyl)-1$l^{6},2-thiazolidine-1,1-dione: A similar compound with a hydroxyl group instead of a chlorine atom.
Uniqueness
This compound is unique due to the presence of both an amino group and a chlorine atom on the phenyl ring, which can lead to distinct chemical and biological properties. The combination of these functional groups with the thiazolidine ring makes this compound particularly interesting for research and development in various fields.
Properties
IUPAC Name |
3-chloro-4-(1,1-dioxo-1,2-thiazolidin-2-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c10-8-6-7(11)2-3-9(8)12-4-1-5-15(12,13)14/h2-3,6H,1,4-5,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIQKZZBVIWJBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=C(C=C2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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